2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Overview
Description
2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a phenoxy group, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where the fluorobenzene derivative reacts with an appropriate nucleophile.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the triazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and triazole groups.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and phenoxy group play crucial roles in binding to the target sites, while the fluorophenyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide
- 2-({5-[1-(4-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide
- 2-({5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide
Uniqueness
The unique combination of the ethylphenoxy group, triazole ring, and fluorophenyl group in 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide distinguishes it from similar compounds. This specific arrangement enhances its chemical stability, bioavailability, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S/c1-4-15-8-10-18(11-9-15)28-14(2)20-24-25-21(26(20)3)29-13-19(27)23-17-7-5-6-16(22)12-17/h5-12,14H,4,13H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXJUCVYDCHQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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